![molecular formula C16H24N2O3 B6640110 1-[(1-Hydroxycycloheptyl)methyl]-3-phenylmethoxyurea](/img/structure/B6640110.png)
1-[(1-Hydroxycycloheptyl)methyl]-3-phenylmethoxyurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-Hydroxycycloheptyl)methyl]-3-phenylmethoxyurea, also known as HC-070, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various diseases. The compound was first synthesized by a team of researchers at the University of California, San Francisco in 2012. Since then, HC-070 has been the subject of extensive scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 1-[(1-Hydroxycycloheptyl)methyl]-3-phenylmethoxyurea involves the reaction of 1-cycloheptylmethanol with phenyl isocyanate to form 1-[(1-Hydroxycycloheptyl)methyl]phenylcarbamate, which is then reacted with potassium hydroxide and methyl iodide to form 1-[(1-Hydroxycycloheptyl)methyl]-3-phenylmethoxyurea.
Starting Materials
1-cycloheptylmethanol, phenyl isocyanate, potassium hydroxide, methyl iodide
Reaction
1. React 1-cycloheptylmethanol with phenyl isocyanate in the presence of a catalyst to form 1-[(1-Hydroxycycloheptyl)methyl]phenylcarbamate., 2. Dissolve 1-[(1-Hydroxycycloheptyl)methyl]phenylcarbamate in a mixture of potassium hydroxide and water., 3. Add methyl iodide to the mixture and stir for several hours., 4. Filter the resulting precipitate and wash with water to obtain 1-[(1-Hydroxycycloheptyl)methyl]-3-phenylmethoxyurea.
Mechanism Of Action
1-[(1-Hydroxycycloheptyl)methyl]-3-phenylmethoxyurea works by inhibiting the activity of TRPM7, a protein that plays a critical role in cell proliferation and survival. TRPM7 is a calcium-permeable ion channel that is expressed in a variety of cell types, including cancer cells and immune cells. By inhibiting TRPM7, 1-[(1-Hydroxycycloheptyl)methyl]-3-phenylmethoxyurea can block the influx of calcium ions into cells, which can disrupt cell signaling pathways and prevent cell proliferation.
Biochemical And Physiological Effects
1-[(1-Hydroxycycloheptyl)methyl]-3-phenylmethoxyurea has been shown to have a variety of biochemical and physiological effects in preclinical studies. In cancer cells, 1-[(1-Hydroxycycloheptyl)methyl]-3-phenylmethoxyurea has been found to inhibit cell proliferation and induce apoptosis (cell death). In immune cells, 1-[(1-Hydroxycycloheptyl)methyl]-3-phenylmethoxyurea has been found to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation and prevent autoimmune disorders.
Advantages And Limitations For Lab Experiments
One of the major advantages of 1-[(1-Hydroxycycloheptyl)methyl]-3-phenylmethoxyurea is its specificity for TRPM7. Unlike other TRPM7 inhibitors, 1-[(1-Hydroxycycloheptyl)methyl]-3-phenylmethoxyurea does not inhibit other ion channels or enzymes, which can reduce the risk of off-target effects. However, 1-[(1-Hydroxycycloheptyl)methyl]-3-phenylmethoxyurea has a relatively short half-life, which can limit its effectiveness in vivo. Additionally, the synthesis of 1-[(1-Hydroxycycloheptyl)methyl]-3-phenylmethoxyurea is complex and time-consuming, which can make it difficult to produce large quantities for preclinical and clinical studies.
Future Directions
There are several potential future directions for the research and development of 1-[(1-Hydroxycycloheptyl)methyl]-3-phenylmethoxyurea. One area of focus is the optimization of the synthesis method to improve the yield and scalability of the compound. Another area of focus is the development of novel formulations of 1-[(1-Hydroxycycloheptyl)methyl]-3-phenylmethoxyurea that can improve its bioavailability and pharmacokinetic properties. Additionally, further preclinical studies are needed to investigate the efficacy and safety of 1-[(1-Hydroxycycloheptyl)methyl]-3-phenylmethoxyurea in vivo, which can provide a foundation for clinical trials in humans.
Scientific Research Applications
1-[(1-Hydroxycycloheptyl)methyl]-3-phenylmethoxyurea has been shown to have potential therapeutic applications in a variety of diseases, including cancer, HIV, and autoimmune disorders. In preclinical studies, 1-[(1-Hydroxycycloheptyl)methyl]-3-phenylmethoxyurea has been found to inhibit the activity of a protein called TRPM7, which plays a critical role in cell proliferation and survival. By inhibiting TRPM7, 1-[(1-Hydroxycycloheptyl)methyl]-3-phenylmethoxyurea has the potential to stop the growth of cancer cells and prevent the progression of HIV.
properties
IUPAC Name |
1-[(1-hydroxycycloheptyl)methyl]-3-phenylmethoxyurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c19-15(18-21-12-14-8-4-3-5-9-14)17-13-16(20)10-6-1-2-7-11-16/h3-5,8-9,20H,1-2,6-7,10-13H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKUASRZWWRECX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(CNC(=O)NOCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-Hydroxycycloheptyl)methyl]-3-phenylmethoxyurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

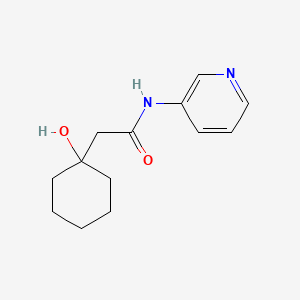
![2-Phenyl-1-[(2-phenyl-1,3-thiazol-5-yl)methylamino]propan-2-ol](/img/structure/B6640038.png)
![N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]-1-ethyl-6-oxopyridazine-3-carboxamide](/img/structure/B6640048.png)
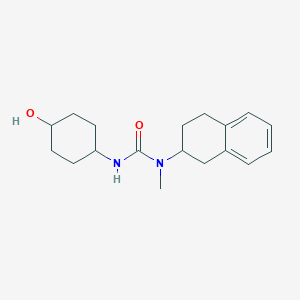
![1-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-methyl-2-thiophen-2-ylpropyl)urea](/img/structure/B6640065.png)
![1-Ethyl-2-methyl-3-[(2-methylphenyl)methyl]guanidine;hydroiodide](/img/structure/B6640080.png)
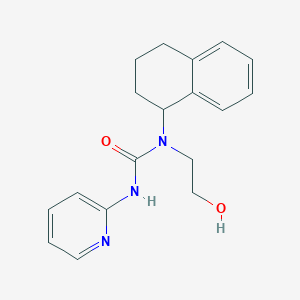
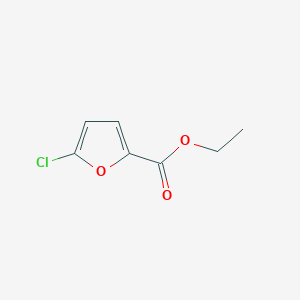
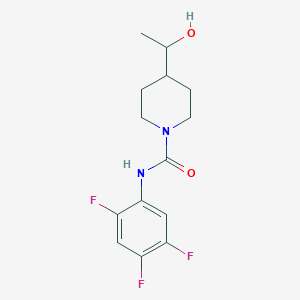
![1-[[2-(Ethoxymethyl)phenyl]methyl]-3-[(1-hydroxycycloheptyl)methyl]urea](/img/structure/B6640120.png)
![N-[(1-hydroxycycloheptyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B6640133.png)
![N-[(1-benzylpyrrolidin-2-yl)methyl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide](/img/structure/B6640145.png)
![1-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[2-methyl-1-(3-methylpyridin-2-yl)propyl]urea](/img/structure/B6640153.png)
![N-[(1-hydroxycycloheptyl)methyl]-4-pyrazol-1-ylbenzamide](/img/structure/B6640156.png)